molecular formula C16H18N2O3 B2923170 (3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone CAS No. 1428347-86-7

(3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone

Cat. No.: B2923170
CAS No.: 1428347-86-7
M. Wt: 286.331
InChI Key: WDEYWQRCUQHRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . This compound features a benzyloxy group attached to an isoxazole ring, which is further connected to a piperidinyl methanone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

(3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

(3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(3-phenylmethoxy-1,2-oxazol-5-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(18-9-5-2-6-10-18)14-11-15(17-21-14)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEYWQRCUQHRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=NO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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